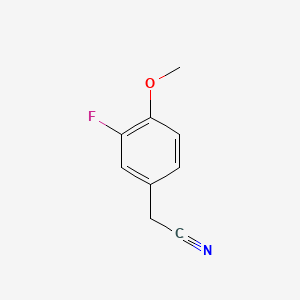

4-苄基苯甲腈

描述

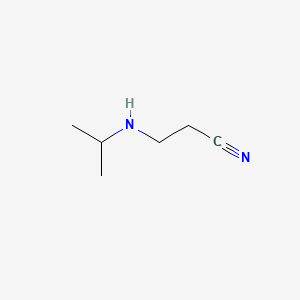

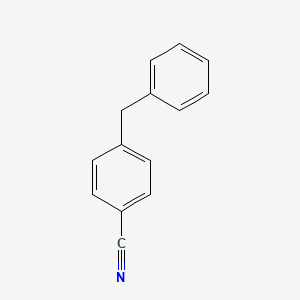

4-Benzylbenzonitrile is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Benzylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

用途广泛的化合物的前体

4-苄基苯甲腈在化工行业的主要应用是作为各种有用化合物的先驱。 例如,它可以被水解为苯甲酸或被还原为苄胺 .

医药中间体

在制药行业,4-苄基苯甲腈被用作生产各种药物的中间体。 4-苄基苯甲腈分子中的腈基可以被修饰以产生许多生物活性化合物 .

环境影响和安全研究

4-苄基苯甲腈与许多其他工业化学品一样,具有潜在的环境和健康影响,需要仔细考虑。在动物研究中,它在口服、皮肤或吸入接触的情况下急性毒性较低。 然而,长期接触会导致眼睛、皮肤和呼吸系统的刺激 .

天文学研究

除了工业应用之外,4-苄基苯甲腈在科学研究中也起着至关重要的作用。 例如,天文学家在2018年在太空中检测到4-苄基苯甲腈,标志着首次在星际介质中识别出特定的芳香分子 .

绿色合成

提出了一种以离子液体为循环剂的新型绿色4-苄基苯甲腈合成路线。 这种方法消除了金属盐催化剂的使用及其分离,大大简化了分离过程 .

氢化研究

在滴流床反应器中,使用Pd/γ-Al2O3催化剂,在没有任何添加剂的情况下,已实现了4-苄基苯甲腈高效选择性氢化为苄胺 .

安全和危害

4-Benzylbenzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

作用机制

Target of Action

Benzonitrile, a related compound, is known to play key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, a widely used advanced coating .

Mode of Action

It is synthesized from benzaldehyde and hydroxylamine hydrochloride, which is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

Biochemical Pathways

Benzyl nitrile, a related compound, is generated from L-phenylalanine via phenylacetaldoxime in tea . This biochemical pathway involves the conversion of L-phenylalanine into phenylacetaldoxime, which is then converted into benzyl nitrile .

Pharmacokinetics

The pharmacokinetics of related compounds, such as benzylpenicillin, have been studied extensively .

Result of Action

The related compound benzonitrile is known to play key roles in the synthesis of various compounds and serves as a prominent intermediate in the production of certain coatings .

Action Environment

The action, efficacy, and stability of 4-Benzylbenzonitrile can be influenced by various environmental factors. For instance, the synthesis of benzonitrile, a related compound, from benzaldehyde and hydroxylamine hydrochloride, can be affected by factors such as reaction time, corrosion, recovery of hydrochloric acid, and the use of metal salt catalysts .

生化分析

Biochemical Properties

4-Benzylbenzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, such as proteins and nucleic acids. Additionally, 4-Benzylbenzonitrile can form coordination complexes with transition metals, which can influence its biochemical activity .

Cellular Effects

The effects of 4-Benzylbenzonitrile on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of certain kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, 4-Benzylbenzonitrile has been found to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 4-Benzylbenzonitrile exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450s, by binding to their active sites. This binding can prevent the enzymes from catalyzing their normal reactions, leading to the accumulation of substrates and the formation of reactive intermediates. Additionally, 4-Benzylbenzonitrile can interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA. These interactions can result in changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Benzylbenzonitrile can change over time due to its stability and degradation. Studies have shown that 4-Benzylbenzonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. This degradation can lead to the formation of by-products that may have different biochemical activities. Long-term exposure to 4-Benzylbenzonitrile in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Benzylbenzonitrile in animal models vary with different dosages. At low doses, it has been observed to have minimal toxic effects, while at higher doses, it can cause significant toxicity. High doses of 4-Benzylbenzonitrile have been associated with liver and kidney damage, as well as alterations in blood chemistry. These toxic effects are likely due to the formation of reactive intermediates and the subsequent damage to cellular components. Threshold effects have been observed, where certain dosages lead to a sudden increase in toxicity, indicating a non-linear dose-response relationship .

Metabolic Pathways

4-Benzylbenzonitrile is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-Benzylbenzonitrile, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble products that can be excreted from the body. The interaction with these metabolic pathways can influence the overall metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, 4-Benzylbenzonitrile is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific transporters and binding proteins. Once inside the cell, 4-Benzylbenzonitrile can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of 4-Benzylbenzonitrile within tissues can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 4-Benzylbenzonitrile is crucial for its activity and function. It has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes. Additionally, 4-Benzylbenzonitrile can be found in the mitochondria, where it may influence mitochondrial function and energy metabolism. The localization of 4-Benzylbenzonitrile to specific subcellular compartments is likely mediated by targeting signals and post-translational modifications that direct it to these locations .

属性

IUPAC Name |

4-benzylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRFNWUIJASATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178003 | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23450-31-9 | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。